(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidine-2,4-dione core and a naphthalen-1-yl group linked through a prop-2-yn-1-yloxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting glycine with urea under controlled conditions to form the imidazolidine-2,4-dione ring.
Introduction of the naphthalen-1-yl group: This step involves the alkylation of the imidazolidine-2,4-dione core with a naphthalen-1-yl derivative, such as 2-(prop-2-yn-1-yloxy)naphthalene, under basic conditions.
Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the prop-2-yn-1-yloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Steviol glycoside: A compound with a similar structural complexity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar applications in biological systems.
Uniqueness
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an imidazolidine-2,4-dione core with a naphthalen-1-yl group linked through a prop-2-yn-1-yloxy moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-2-9-22-15-8-7-11-5-3-4-6-12(11)13(15)10-14-16(20)19-17(21)18-14/h1,3-8,10H,9H2,(H2,18,19,20,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMABLZWHTRFHRV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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